molecular formula C18H34O19 B13739079 (2R,3R,4R,5S)-hexane-1,2,3,4,5,6-hexol;2-hydroxypropane-1,2,3-tricarboxylic acid;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal CAS No. 135429-21-9

(2R,3R,4R,5S)-hexane-1,2,3,4,5,6-hexol;2-hydroxypropane-1,2,3-tricarboxylic acid;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal

Cat. No.: B13739079
CAS No.: 135429-21-9
M. Wt: 554.5 g/mol
InChI Key: CMCSBODSLUCSCP-QSWWSNBCSA-N
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Description

D-Glucose, polymer with glucitol and 2-hydroxy-1,2,3-propanetricarboxylic acid is a complex carbohydrate polymerThis compound is known for its non-digestible properties and is widely used in various industries, including food, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-Glucose, polymer with glucitol and 2-hydroxy-1,2,3-propanetricarboxylic acid typically involves the polymerization of D-glucose with glucitol and citric acid. The process begins with the preparation of D-glucose and glucitol, followed by their polymerization in the presence of citric acid under controlled conditions. The reaction is usually carried out in an aqueous medium at elevated temperatures to facilitate the polymerization process.

Industrial Production Methods: Industrial production of this compound involves large-scale polymerization reactors where D-glucose, glucitol, and citric acid are mixed in precise ratios. The reaction conditions, such as temperature, pH, and reaction time, are carefully controlled to ensure the desired polymer properties. The resulting polymer is then purified and dried to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: D-Glucose, polymer with glucitol and 2-hydroxy-1,2,3-propanetricarboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the polymer’s properties and enhancing its functionality.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under mild conditions to prevent degradation of the polymer.

Major Products Formed: The major products formed from these reactions include modified polymers with enhanced properties, such as increased solubility, improved thermal stability, and enhanced biocompatibility.

Scientific Research Applications

D-Glucose, polymer with glucitol and 2-hydroxy-1,2,3-propanetricarboxylic acid has a wide range of scientific research applications. In chemistry, it is used as a precursor for synthesizing various functional materials. In biology, it serves as a substrate for studying enzyme activities and metabolic pathways. In medicine, it is explored for its potential as a drug delivery system and as a component in biodegradable medical devices. In the food industry, it is used as a dietary fiber and a low-calorie sweetener.

Mechanism of Action

The mechanism of action of D-Glucose, polymer with glucitol and 2-hydroxy-1,2,3-propanetricarboxylic acid involves its interaction with biological molecules and cellular pathways. The polymer’s structure allows it to bind to specific receptors and enzymes, modulating their activities. This interaction can influence various physiological processes, such as glucose metabolism and immune responses.

Comparison with Similar Compounds

Similar Compounds: Similar compounds include other carbohydrate polymers like polydextrose and inulin. These compounds share some structural similarities with D-Glucose, polymer with glucitol and 2-hydroxy-1,2,3-propanetricarboxylic acid but differ in their specific monomer units and polymerization methods.

Uniqueness: What sets D-Glucose, polymer with glucitol and 2-hydroxy-1,2,3-propanetricarboxylic acid apart is its unique combination of D-glucose, glucitol, and citric acid, which imparts distinct physicochemical properties. This combination allows for greater versatility in applications, particularly in the food and pharmaceutical industries.

Properties

CAS No.

135429-21-9

Molecular Formula

C18H34O19

Molecular Weight

554.5 g/mol

IUPAC Name

(2R,3R,4R,5S)-hexane-1,2,3,4,5,6-hexol;2-hydroxypropane-1,2,3-tricarboxylic acid;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal

InChI

InChI=1S/C6H8O7.C6H14O6.C6H12O6/c7-3(8)1-6(13,5(11)12)2-4(9)10;2*7-1-3(9)5(11)6(12)4(10)2-8/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);3-12H,1-2H2;1,3-6,8-12H,2H2/t;3-,4+,5-,6-;3-,4+,5+,6+/m.10/s1

InChI Key

CMCSBODSLUCSCP-QSWWSNBCSA-N

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H](CO)O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Canonical SMILES

C(C(C(C(C(CO)O)O)O)O)O.C(C(C(C(C(C=O)O)O)O)O)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Related CAS

135429-21-9

Origin of Product

United States

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